Cas no 1804845-46-2 (2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol)
2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol
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- Inchi: 1S/C7H3BrF4OS/c8-5-4(13)2-1-3(9)6(5)14-7(10,11)12/h1-2,13H
- InChI Key: NLPBCULYNGIAJD-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1SC(F)(F)F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 4.1
- Topological Polar Surface Area: 45.5
2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025608-250mg |
2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol |
1804845-46-2 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013025608-500mg |
2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol |
1804845-46-2 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
| Alichem | A013025608-1g |
2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol |
1804845-46-2 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol
Recent Advances in the Study of 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol (CAS: 1804845-46-2)
The compound 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol (CAS: 1804845-46-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethylthio and halogenated phenolic structure, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and biological activities, providing new insights into its utility as a versatile building block in medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol, highlighting its efficient preparation via electrophilic aromatic substitution reactions. The researchers emphasized the compound's stability under various conditions, making it a suitable candidate for further functionalization. Additionally, the study reported its potential as a precursor for the development of novel kinase inhibitors, with preliminary data showing moderate activity against specific cancer cell lines.
In another recent investigation, researchers from a leading pharmaceutical company evaluated the antimicrobial properties of derivatives of 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol. The results, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that certain derivatives exhibited potent activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the synergistic effects of the bromo, fluoro, and trifluoromethylthio substituents, which enhance membrane permeability and target binding affinity.
Further advancements in the application of this compound were reported in a 2024 study focusing on agrochemicals. Researchers found that 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol derivatives could serve as effective fungicides, particularly against Fusarium species that affect major crops. The study, published in Pest Management Science, highlighted the compound's low environmental persistence and high selectivity, making it an attractive alternative to traditional agrochemicals.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and toxicological profiles of 2-Bromo-4-fluoro-3-(trifluoromethylthio)phenol-based compounds. Future research directions may include structure-activity relationship (SAR) studies to refine its biological activity and reduce potential side effects. Overall, the growing body of research underscores the compound's versatility and potential to address unmet needs in both pharmaceutical and agricultural sectors.
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